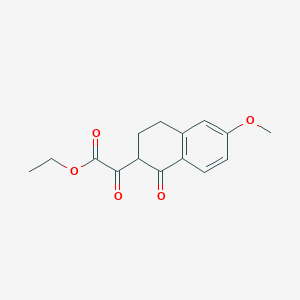

Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate

CAS No.: 1146206-22-5

Cat. No.: VC6843524

Molecular Formula: C15H16O5

Molecular Weight: 276.288

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146206-22-5 |

|---|---|

| Molecular Formula | C15H16O5 |

| Molecular Weight | 276.288 |

| IUPAC Name | ethyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C15H16O5/c1-3-20-15(18)14(17)12-6-4-9-8-10(19-2)5-7-11(9)13(12)16/h5,7-8,12H,3-4,6H2,1-2H3 |

| Standard InChI Key | QIRCBDQRVKBZED-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C1CCC2=C(C1=O)C=CC(=C2)OC |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is formally named ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate under IUPAC nomenclature . Key synonyms include:

-

Ethyl (6-methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)(oxo)acetate

-

2-Naphthaleneacetic acid, 1,2,3,4-tetrahydro-6-methoxy-α,1-dioxo-, ethyl ester

These aliases reflect variations in naming conventions across databases and highlight the compound’s ketone and ester functionalities.

Molecular Formula and Weight

The molecular formula was confirmed via high-resolution mass spectrometry, with a monoisotopic mass of 276.099774 g/mol . The structural complexity arises from the tetrahydronaphthalene core, which incorporates a methoxy group at position 6, a ketone at position 1, and an ethyl oxoacetate side chain at position 2 (Table 1).

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Average Mass | 276.288 g/mol | |

| Monoisotopic Mass | 276.099774 g/mol | |

| SMILES | CCOC(=O)C(C1CCC2=C(C1=O)C=CC(=C2)OC)=O | |

| InChIKey | DJFMTSPSDLSFKC-UHFFFAOYSA-N |

Structural and Stereochemical Analysis

Core Framework and Functional Groups

The compound’s backbone consists of a partially saturated naphthalene ring (tetrahydronaphthalene), which reduces aromaticity and introduces conformational flexibility. Key functional groups include:

-

Methoxy group (-OCH₃) at position 6, enhancing electron density in the aromatic system .

-

Ketone group (=O) at position 1, contributing to electrophilic reactivity .

-

Ethyl oxoacetate moiety (-OC(=O)COOCH₂CH₃) at position 2, providing ester and ketone functionalities .

Stereochemical Considerations

While the compound contains one defined stereocenter (position 2 of the tetrahydronaphthalene ring), no stereoisomeric data is available in the provided sources . Computational models suggest that the equatorial orientation of the oxoacetate group minimizes steric hindrance with the methoxy substituent.

Synthesis and Reaction Pathways

Purification and Characterization

Flash chromatography (20% ethyl acetate in pet ether) and recrystallization are standard purification techniques . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR in CDCl₃) confirms structural integrity, with characteristic peaks for methoxy (δ 3.2–3.8 ppm), ketone (δ 1.9–2.5 ppm), and ester groups (δ 4.0–4.2 ppm) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar ester and ketone groups:

-

Polar Solvents: Miscible in ethanol, ethyl acetate, and dimethyl sulfoxide (DMSO) .

-

Nonpolar Solvents: Limited solubility in hexane or pet ether .

Stability under ambient conditions is presumed high, though prolonged exposure to moisture may hydrolyze the ester linkage.

Thermal Properties

Differential Scanning Calorimetry (DSC) data is unavailable, but analogous compounds exhibit melting points between 80–120°C . The ethyl oxoacetate moiety likely lowers the melting point compared to carboxylic acid derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume